3,5-Dimethylbenzofuran-4-ol
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Overview
Description
3,5-Dimethylbenzofuran-4-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 4th position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbenzofuran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,4-dimethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of catalysts such as trifluoroacetic anhydride (TFAA) and dimethylaminopyridine (DMAP) has been reported to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,5-dimethylbenzofuran-4-one, while electrophilic substitution can introduce halogens, nitro groups, or alkyl groups at various positions on the benzene ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as lysozyme, which plays a role in bacterial cell wall degradation . The compound’s unique structure allows it to bind to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring structure.
2-Methylbenzofuran: A derivative with a single methyl group at the 2nd position.
4-Hydroxybenzofuran: A derivative with a hydroxyl group at the 4th position.
Uniqueness
3,5-Dimethylbenzofuran-4-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,5-dimethyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-8-9(10(6)11)7(2)5-12-8/h3-5,11H,1-2H3 |
InChI Key |
SGYUJWKSOFPMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC=C2C)O |
Origin of Product |
United States |
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